molecular formula C5H8N2O2 B1506949 (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol CAS No. 915920-77-3

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol

Cat. No. B1506949
CAS RN: 915920-77-3
M. Wt: 128.13 g/mol
InChI Key: RGTPYSSBXLVYCU-UHFFFAOYSA-N
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Description

“(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol” is a chemical compound with the empirical formula C5H8N2O2 . It is a solid substance . The SMILES string for this compound is OCC1=NC(CC)=NO1 . The InChI key for this compound is XCFHOYKWHOGMNG-UHFFFAOYSA-N .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from cyclocondensation of arylamidoxamines with n-butanal .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been explored in various studies . For instance, one study reported an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 193.16 , and its form as a solid . The compound’s SMILES string is OCC1=NC(CC)=NO1 , and its InChI key is XCFHOYKWHOGMNG-UHFFFAOYSA-N .

Scientific Research Applications

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol has been studied in a variety of scientific research applications. In biochemistry, it has been used to study the effects of oxidation on proteins and enzymes. In pharmacology, it has been used to study the effects of drugs on the body and to develop new drugs. In toxicology, it has been used to study the toxicity of chemicals and to develop new methods of testing for toxic substances. In addition, this compound has been studied in the fields of molecular biology, cell biology, and genetics.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol is not fully understood. However, it is believed that the compound acts by altering the structure of proteins and enzymes, and by affecting the activity of various enzymes in the body. In addition, this compound may interact with other compounds in the body, such as hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the growth of bacteria and fungi, and to have antiviral and antifungal effects. In addition, this compound has been found to have anti-diabetic, anti-obesity, and anti-atherosclerotic effects.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol in laboratory experiments include its low toxicity, low cost, and ease of synthesis. In addition, this compound is non-volatile and stable, making it suitable for long-term storage and use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not water-soluble and has a low solubility in organic solvents. In addition, the compound has a low boiling point, making it difficult to use in experiments that require high temperatures.

Future Directions

The future directions for (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and toxicity testing. In addition, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic effects. Finally, research is needed to develop new methods of synthesis and to improve the stability of the compound.

properties

IUPAC Name

(5-ethyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-5-6-4(3-8)7-9-5/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTPYSSBXLVYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650868
Record name (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915920-77-3
Record name 5-Ethyl-1,2,4-oxadiazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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